Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate
- Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
- Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate
Uniqueness
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYAGCBPOFNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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